An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthaldehyde
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-1-naphthaldehyde (2M1N). It is an essential resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this versatile compound. This document details its physical and spectroscopic properties, provides established experimental protocols for its synthesis and purification, and explores its reactivity, with a particular focus on the formation of Schiff bases. Furthermore, this guide elucidates its biological significance as a novel inhibitor of strigolactone signaling, offering insights into its mechanism of action. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams to enhance understanding.
Chemical and Physical Properties
2-Methoxy-1-naphthaldehyde is a beige-brown crystalline powder at room temperature.[1][2] It is a key synthetic intermediate in the preparation of various heterocyclic compounds and has emerged as a significant molecule in chemical biology due to its inhibitory effects on plant hormone signaling.[1][3][4]
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| CAS Number | 5392-12-1 | [1][5][6] |
| Molecular Formula | C₁₂H₁₀O₂ | [5][7] |
| Molecular Weight | 186.21 g/mol | [5][7] |
| IUPAC Name | 2-methoxynaphthalene-1-carbaldehyde | [5][6] |
| InChI Key | YIQGLTKAOHRZOL-UHFFFAOYSA-N | [5][6] |
| SMILES | COC1=C(C=O)C2=CC=CC=C2C=C1 | [5] |
Physical Properties
| Property | Value | Reference |
| Appearance | Beige-brown crystalline powder | [1][2] |
| Melting Point | 81 - 85 °C | [1][2] |
| Boiling Point | 205 °C at 18 mmHg | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ethyl acetate (B1210297). | [4][8] |
| Storage Temperature | Room temperature, in a dry and dark place. | [6] |
Spectroscopic Data
The structural elucidation of 2-Methoxy-1-naphthaldehyde is supported by various spectroscopic techniques.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the aldehyde proton, and the methoxy (B1213986) group protons.[9]
¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.[4][9]
Detailed peak assignments for both ¹H and ¹³C NMR are pending further targeted searches for annotated spectra.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methoxy-1-naphthaldehyde displays characteristic absorption bands corresponding to its functional groups.[5]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1680 | C=O stretch (aldehyde) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Specific peak assignments are based on typical ranges for these functional groups and require experimental data for precise values.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of 2-Methoxy-1-naphthaldehyde.[5]
| Technique | Observation |
| GC-MS | Molecular ion peak (M⁺) at m/z = 186 |
Experimental Protocols
Synthesis of 2-Methoxy-1-naphthaldehyde
A common method for the synthesis of 2-Methoxy-1-naphthaldehyde involves the formylation of 2-methoxynaphthalene. While a highly detailed, step-by-step protocol from a peer-reviewed source is pending, a general workflow is outlined below.
Purification by Recrystallization
Crude 2-Methoxy-1-naphthaldehyde can be purified by recrystallization to yield a product of high purity.
Protocol:
-
Solvent Selection: Ethanol or a mixture of ethyl acetate and hexane (B92381) is commonly used.[8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Expected Outcome | Reference |
| Purity (Post-Recrystallization) | >98% | [6] |
| Appearance | Pale yellow to off-white crystals | [8] |
| Recovery Yield | 80-90% (typical) | [8] |
Chemical Reactivity: Synthesis of Schiff Bases
The aldehyde functional group of 2-Methoxy-1-naphthaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is of significant interest for the synthesis of novel ligands for coordination chemistry and molecules with potential biological activities.[3][10]
General Protocol for Schiff Base Synthesis:
-
Reactant Mixture: Dissolve equimolar amounts of 2-Methoxy-1-naphthaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.[11]
-
Catalyst (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.[11]
-
Reaction Conditions: The mixture is typically refluxed for several hours.[11]
-
Product Isolation: Upon cooling, the Schiff base product often precipitates and can be collected by filtration.[11]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Biological Activity: Strigolactone Signaling Inhibitor
2-Methoxy-1-naphthaldehyde has been identified as a novel inhibitor of strigolactone (SL) signaling in plants.[1][11] SLs are a class of plant hormones that regulate various aspects of plant development. The signaling pathway involves the D14 receptor protein and the F-box protein D3 (or MAX2), which lead to the degradation of D53 (or SMXL) repressor proteins.[11][12] 2-Methoxy-1-naphthaldehyde acts by inhibiting the interaction between the D14 receptor and the D53 repressor protein.[1][11]
Safety and Handling
2-Methoxy-1-naphthaldehyde is classified as a hazardous substance.[5][6] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
Conclusion
2-Methoxy-1-naphthaldehyde is a valuable compound with well-defined chemical and physical properties. Its utility as a synthetic precursor for heterocyclic compounds, particularly Schiff bases, is well-established. The recent discovery of its role as an inhibitor of strigolactone signaling opens new avenues for its application in agricultural and plant biology research. This technical guide provides a solid foundation for professionals working with this compound by consolidating its key characteristics and providing essential experimental and safety information. Further research to delineate more detailed synthetic protocols and explore the full spectrum of its biological activities is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 5. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]
- 10. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling - PMC [pmc.ncbi.nlm.nih.gov]
